
2-amino-4,5-dimethyl-1-(2-piperazin-1-ylethyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-amino-4,5-dimethyl-1-(2-piperazin-1-ylethyl)-1H-pyrrole-3-carbonitrile, is a multifunctional molecule that appears to be related to various pyrrole and pyridine derivatives synthesized for different applications. While the exact compound is not directly mentioned in the provided papers, the related structures and functionalities suggest its potential use in similar contexts, such as derivatization agents for analytical purposes or as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that allow for the construction of complex structures from simpler starting materials. For instance, a three-component synthesis is described for a pyridine derivative, which involves the use of malononitrile, an aldehyde, and piperidine, resulting in a moderate yield . This method could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as NMR, MS, and X-ray single crystal diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule and are essential for confirming the identity of synthesized compounds. The compound of interest would likely require similar analytical methods to ascertain its structure.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of their functional groups. For example, the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent suggests that the aldehyde group reacts with primary amino groups under mild conditions . This reactivity could be relevant to the compound of interest, as it also contains a pyrrole moiety and a nitrile group, which may undergo various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. The derivatization of amino acids with a related pyrrole derivative leads to compounds that can be separated by reversed-phase HPLC and detected using UV light . The compound of interest, with its pyrrole and piperazine components, would likely exhibit solubility in organic solvents and might show specific optical properties due to its conjugated system.
科学的研究の応用
Novel Compound Formation
A study by Buckle et al. (1992) explored the reaction of 2-(trifluoroacetyl)pyrrole with specific carbonitriles, leading to unexpected tetracyclic product formation, demonstrating the potential of such compounds in creating novel chemical structures (Buckle et al., 1992).
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Khashi et al. (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from a compound similar to the target chemical, showing its utility in synthesizing complex heterocyclic structures (Khashi et al., 2015).
Synthesis of Nonsteroidal Progesterone Receptor Modulator
Research by Xiao Yong-mei (2013) involved a compound structurally related to the target compound, leading to the development of a nonsteroidal progesterone receptor modulator, indicating potential applications in hormonal therapy research (Xiao Yong-mei, 2013).
Development of Biologically Active Scaffolds
Sroor (2019) worked on the synthesis and characterization of new pyrrolo[2,3-b]pyridine scaffolds, starting from a compound analogous to the target molecule. These scaffolds have potential applications in medicinal chemistry (Sroor, 2019).
Antimicrobial Activity Studies
Gein et al. (2013) synthesized derivatives of a similar compound and evaluated their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Gein et al., 2013).
特性
IUPAC Name |
2-amino-4,5-dimethyl-1-(2-piperazin-1-ylethyl)pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-10-11(2)18(13(15)12(10)9-14)8-7-17-5-3-16-4-6-17/h16H,3-8,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZIZCMDVHBNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCN2CCNCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4,5-dimethyl-1-(2-piperazin-1-ylethyl)-1H-pyrrole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)
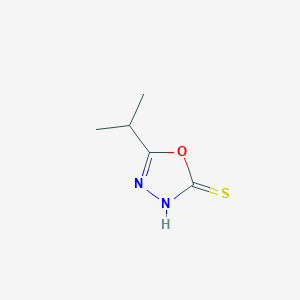
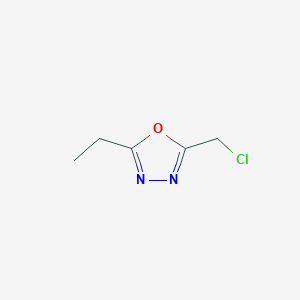
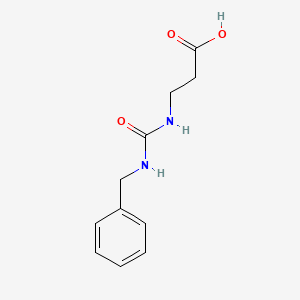
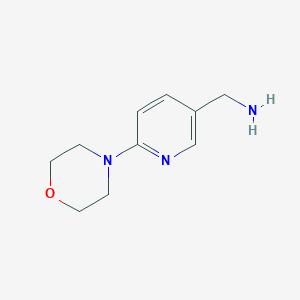
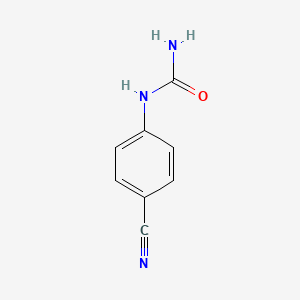
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)
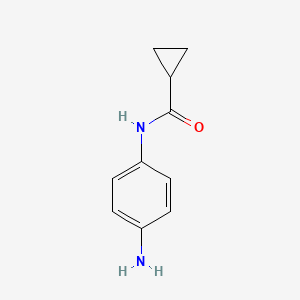


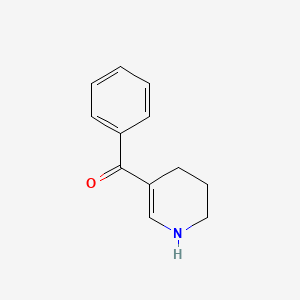
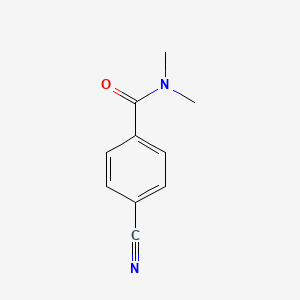
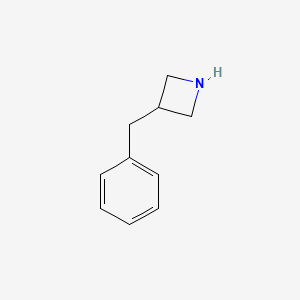
![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)